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Tantalum iodide

Atomic Layer Deposition Thin Film Purity High-k Dielectrics

Tantalum(V) iodide (TaI5) is the optimal volatile precursor for ALD and CVD of high-purity tantalum-containing thin films. Unlike TaCl5, TaI5 decomposes without generating corrosive HCl/Cl2 byproducts, enabling iodine-free, high-integrity Ta2O5 dielectric layers (refractive index up to 2.24) critical for semiconductor capacitors, memory devices, and CMOS gates. Its thermal stability up to 500°C ensures reliable vapor transport without premature decomposition for TaN and Ta metal coatings. Additionally, the selective volatility of TaI5 enables a unique purification pathway for recycling tantalum from alloy scrap into capacitor-grade nanopowders—supporting supply chain sustainability. Choose TaI5 for cleaner film deposition and advanced metal purification where halide contamination from alternative precursors would be detrimental.

Molecular Formula TaI5
I5Ta
Molecular Weight 815.47 g/mol
CAS No. 14693-81-3
Cat. No. B075852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum iodide
CAS14693-81-3
Molecular FormulaTaI5
I5Ta
Molecular Weight815.47 g/mol
Structural Identifiers
SMILES[I-].[I-].[I-].[I-].[I-].[Ta+5]
InChIInChI=1S/5HI.Ta/h5*1H;/q;;;;;+5/p-5
InChIKeyMISXNQITXACHNJ-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Iodide (CAS 14693-81-3): Properties and Industrial Role


Tantalum iodide, primarily referenced as tantalum(V) iodide (TaI5) with CAS 14693-81-3, is an inorganic halide compound consisting of tantalum in the +5 oxidation state coordinated by five iodide ligands [1]. It appears as a black, moisture-sensitive, diamagnetic crystalline solid that adopts an edge-shared bioctahedral dimeric structure (Ta2I10) [1]. The compound is distinguished by its relatively low melting point of 496°C and boiling point of 543°C, which are intermediate among tantalum pentahalides [2]. Its primary industrial relevance lies in its role as a volatile precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-purity tantalum-containing thin films, as well as its utility in selective purification processes for tantalum metal recycling [3].

Tantalum Iodide: Why Halide Substitution is Not Straightforward


Substituting tantalum iodide with other tantalum halides (e.g., TaCl5, TaBr5) or alternative precursors in thin-film deposition and metal purification is not straightforward due to fundamental differences in volatility, thermal stability, and reaction byproducts [1]. While TaCl5 offers higher volatility, it generates corrosive HCl and Cl2 byproducts that can etch deposited layers or incorporate as impurities, compromising film integrity [1]. Conversely, TaI5 exhibits a distinct decomposition pathway and iodine residue profile that enables cleaner film deposition in ALD processes [2]. In metal recycling, the selective formation of volatile TaI5 from scrap enables purification pathways not accessible with other halides [3]. These property differences necessitate a compound-specific evaluation rather than generic halide substitution.

Quantitative Differentiation: Tantalum Iodide vs. Closest Comparators


Iodine-Free Ta2O5 Films by ALD: TaI5 vs. Halide Alternatives

In atomic layer deposition (ALD) of Ta2O5 films using TaI5 and H2O-H2O2 at 240-400°C, X-ray photoelectron spectroscopy (XPS) confirmed the resulting films were free from iodine residues [1]. This contrasts with TaCl5-based processes, where chlorine incorporation and HCl/Cl2 byproduct generation are well-documented issues that can etch deposited layers or degrade film quality [2]. The absence of halide contamination is a key differentiator for high-purity dielectric applications.

Atomic Layer Deposition Thin Film Purity High-k Dielectrics

High Refractive Index Ta2O5 Films from TaI5 ALD

ALD of Ta2O5 using TaI5 precursor yielded films with a refractive index reaching 2.24 [1]. This value is comparable to or exceeds that of Ta2O5 films deposited from other precursors, indicating high film density and quality. The self-limiting growth nature and linear growth rate decrease with temperature up to 325°C provide precise thickness control [1].

Optical Coatings Dielectric Films Atomic Layer Deposition

Thermal Stability: TaI5 Resists Reduction to Lower Iodides Under Inert Conditions

Heating TaI5 with tantalum metal under inert conditions showed no reaction up to 500°C, with only thermal decomposition occurring between 1000-1500°C [1]. This indicates that TaI5 remains stable and does not readily form lower iodides (e.g., TaI4) during vapor transport, a potential issue with other halide systems where disproportionation can occur. This stability is advantageous for maintaining precursor integrity during CVD/ALD processes.

Thermal Stability Precursor Purity CVD

Selective Purification of Tantalum Scrap via Volatile TaI5 Formation

A technology platform based on iodization of tantalum alloy scrap selectively converts tantalum into volatile tantalum(V) iodide, which can be condensed and subsequently reduced to high-purity capacitor-grade nanopowders [1]. This selective purification leverages the unique volatility of TaI5 compared to non-volatile impurities or other metal iodides present in the scrap. The process offers economic and environmental advantages over traditional recycling methods that downgrade tantalum to low-value mill products [1].

Metal Recycling Purification Tantalum Recovery

High-Value Application Scenarios for Tantalum Iodide


ALD of High-Purity Ta2O5 Dielectrics for Microelectronics

Tantalum iodide is employed as a precursor in atomic layer deposition (ALD) of Ta2O5 thin films, which serve as high-k dielectric layers in capacitors, memory devices, and CMOS gates. The process yields iodine-free films with a refractive index up to 2.24, as confirmed by XPS analysis, ensuring high electrical performance and reliability [1]. This is particularly valuable where halide contamination from alternative precursors like TaCl5 would be detrimental [2].

Selective Tantalum Recovery and Nanopowder Production from Scrap

The volatility of TaI5 enables a selective purification process for recycling tantalum from alloy scrap. Iodization of scrap produces volatile TaI5, which is condensed and then reduced in a hydrogen plasma to yield high-purity, capacitor-grade tantalum nanopowders [3]. This application addresses supply chain sustainability and economic upgrading of tantalum waste streams.

Chemical Vapor Deposition (CVD) of Tantalum and Tantalum Nitride Coatings

TaI5 serves as a carbon-free precursor for CVD of tantalum metal and tantalum nitride (TaN) coatings. Its thermal stability up to 500°C ensures reliable vapor transport without premature decomposition, making it suitable for depositing wear-resistant and conductive diffusion barrier layers in semiconductor interconnects [4].

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